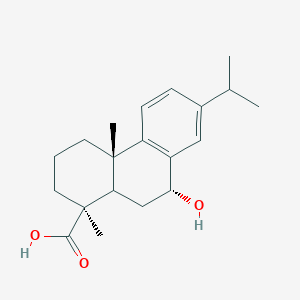
7-Hydroxy-8,11,13-abietatrien-19-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-8,11,13-abietatrien-19-oic acid is a diterpenoid compound that belongs to the abietane family It is a naturally occurring organic compound found in various plant species, particularly conifers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-8,11,13-abietatrien-19-oic acid typically involves the oxidation of dehydroabietic acid. One common method includes the use of sodium borohydride (NaBH4) reduction followed by oxidation with reagents such as OsO4 and oxone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. large-scale synthesis can be achieved through optimized reaction conditions and the use of efficient catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-8,11,13-abietatrien-19-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to 7-oxo-dehydroabietic acid using oxidizing agents.
Reduction: Reduction of the carbonyl group to form hydroxy derivatives.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: OsO4, oxone.
Reducing Agents: NaBH4.
Solvents: DMSO, PEG300, Tween 80, ddH2O.
Major Products Formed:
- 7-oxo-dehydroabietic acid
- 7α/β-hydroxy-dehydroabietic acids
Scientific Research Applications
7-Hydroxy-8,11,13-abietatrien-19-oic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-8,11,13-abietatrien-19-oic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Protein tyrosine phosphatase 1B (PTP1B), enzymes involved in oxidative stress.
Pathways Involved: Inhibition of PTP1B, leading to potential therapeutic effects in diabetes and obesity.
Comparison with Similar Compounds
- Dehydroabietic acid (8,11,13-abietatrien-18-oic acid)
- 7-oxo-dehydroabietic acid
- 7α/β-hydroxy-dehydroabietic acids
Comparison: 7-Hydroxy-8,11,13-abietatrien-19-oic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit PTP1B and its antioxidative properties make it a compound of interest for therapeutic research .
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,4aS,9R)-9-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,16-17,21H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,17?,19-,20+/m1/s1 |
InChI Key |
GPFVBJYXFRIOFB-FQVATPOOSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@](C3C[C@H]2O)(C)C(=O)O)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2O)(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















